molecular formula C18H22N2OS B2636548 Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2176070-21-4

Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B2636548
CAS No.: 2176070-21-4
M. Wt: 314.45
InChI Key: ILWHBWPOYONLGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone”, there are related studies on the synthesis of benzo[b]thiophene derivatives. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .

Scientific Research Applications

Crystal Structures and Functional Building Blocks

The compound Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has been utilized in the field of crystallography and materials science. Katzsch, Gruber, and Weber (2016) detailed the synthesis and crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, discussing the conformation and crystal packing similarities with other bioisotere compounds. This research underlines the compound's relevance in forming stable, functional building blocks for further chemical and material applications (Katzsch, Gruber, & Weber, 2016).

Synthesis and Fluorescence Applications

Chen, Xiang, Yang, and Zhou (2017) developed a Pd(II)-catalyzed Sonogashira type cross-coupling reaction, leading to the synthesis of various 2-substituted benzo[b]thiophenes. One of the derivatives demonstrated utility as a cannabinoid receptor ligand with fluorescence quantum yield properties, showcasing the compound's potential in fluorescence applications and receptor studies (Chen, Xiang, Yang, & Zhou, 2017).

Anticancer Potential

A study by Xu et al. (2017) synthesized novel pyrazoline derivatives and evaluated their cytotoxic effects on the HepG-2 cell line. One derivative, which includes the Benzo[b]thiophen-2-yl moiety, exhibited significant anticancer activity and low cytotoxicity against primary hepatocytes, suggesting potential utility in developing anticancer drugs (Xu et al., 2017).

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-18(17-13-14-5-1-2-8-16(14)22-17)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,13,15H,3-4,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHBWPOYONLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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